molecular formula C17H23N3O2 B7458983 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone

2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B7458983
M. Wt: 301.4 g/mol
InChI Key: GXXHTQOQIBCORR-UHFFFAOYSA-N
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Description

2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone typically involves multiple steps One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid The hydroxyethyl group can be introduced via an alkylation reaction using ethylene oxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole.

    Substitution: The methylpiperidinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The hydroxyethyl and methylpiperidinyl groups can enhance the compound’s binding affinity and selectivity. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-hydroxyethyl)benzimidazole
  • 1-(4-methylpiperidin-1-yl)-2-(1H-benzimidazol-1-yl)ethanone
  • 2-(2-hydroxyethyl)-1H-benzimidazole

Uniqueness

2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(2-hydroxyethyl)benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-13-6-9-19(10-7-13)17(22)12-20-15-5-3-2-4-14(15)18-16(20)8-11-21/h2-5,13,21H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXHTQOQIBCORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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